molecular formula C15H16N2O3 B11850101 Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-67-4

Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11850101
CAS No.: 34086-67-4
M. Wt: 272.30 g/mol
InChI Key: QORVDCOTIUBCLQ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone followed by the removal of the phthaloyl group. Cyclization of the 3-(2-acetamidoethyl) derivative, followed by hydrolysis, yields the desired pyrroloquinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethyl ester groups contribute to its unique properties compared to other pyrroloquinoline derivatives.

Properties

CAS No.

34086-67-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 7-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-7-12(19-2)4-5-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3

InChI Key

QORVDCOTIUBCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)OC

Origin of Product

United States

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